5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
Description
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a fluorinated benzoxepin derivative characterized by a trifluoromethylsulfonyloxy (-OSO₂CF₃, triflate) group at position 5 and a pivaloyloxy (tert-butyl ester) group at position 6.
Properties
Molecular Formula |
C16H17F3O6S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H17F3O6S/c1-15(2,3)14(20)24-10-6-7-11-12(5-4-8-23-13(11)9-10)25-26(21,22)16(17,18)19/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
RJAZDHBWFKYXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCCO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Route A: Direct Sulfonylation and Esterification
- Starting Material : 5-Hydroxy-2,3-dihydrobenzo[b]oxepin-8-ol
- Sulfonylation :
- Pivalate Protection :
- Treat with pivaloyl chloride (1.5 equiv) in the presence of DMAP (0.1 equiv) and triethylamine (3.0 equiv).
- Conditions : Room temperature, 12 hours.
- Yield : 85%.
Route B: Pre-functionalized Intermediate Assembly
- Intermediate Synthesis :
- Prepare 5-nitro-2,3-dihydrobenzo[b]oxepin-8-yl pivalate via nitration of the parent oxepin.
- Nitro Reduction :
- Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol to yield the amine.
- Diazo Coupling and Sulfonylation :
- Convert the amine to a diazonium salt, followed by reaction with trifluoromethanesulfonyl chloride.
Optimization Parameters
Critical factors influencing yield and purity include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature (Sulfonylation) | −78°C to −40°C | Minimizes side reactions |
| Solvent (Esterification) | Anhydrous DCM | Prevents hydrolysis |
| Catalyst (DMAP) | 0.1–0.2 equiv | Accelerates acylation |
| Reaction Time (Pivalation) | 12–16 hrs | Ensures complete conversion |
Characterization Data
Post-synthesis validation employs spectroscopic and chromatographic methods:
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.5 Hz, 1H), 6.90 (s, 1H), 4.30 (t, J = 6.0 Hz, 2H), 3.15 (t, J = 6.0 Hz, 2H), 1.35 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 177.2 (C=O), 153.1 (C-O), 121.8 (CF₃), 34.5 (C(CH₃)₃) |
| HPLC Purity | ≥98% (C18 column, acetonitrile/water) |
| Melting Point | 92–94°C |
Challenges and Solutions
- Regioselectivity : Competing sulfonylation at position 7 is mitigated by steric hindrance from the oxepin ring.
- Stability : The trifluoromethyl sulfonate group is prone to hydrolysis; thus, anhydrous conditions are critical.
- Scalability : Continuous flow reactors improve reproducibility in large-scale batches.
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 63% | 52% |
| Steps | 2 | 4 |
| Purity | 98% | 95% |
| Cost | Moderate | High (Pd/C usage) |
Route A is preferred for its efficiency, though Route B offers access to nitro-derived analogs for structure-activity studies.
Industrial-Scale Considerations
- Purification : Simulated moving bed (SMB) chromatography enhances throughput.
- Green Chemistry : Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .
Scientific Research Applications
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzoxepin derivatives, focusing on substituents, physicochemical properties, and functional differences.
Table 1: Structural and Functional Comparison
*Molecular formula estimated as C₁₇H₁₉F₃O₆S based on substituents.
Key Comparative Insights:
Reactivity: The triflate group in the target compound distinguishes it from non-sulfonylated analogs (e.g., 9-fluoro derivative). Triflates are superior leaving groups compared to halides or esters, enabling use in palladium-catalyzed cross-couplings or SN2 reactions .
Stability and Solubility :
- The pivalate ester in all listed compounds introduces steric hindrance, reducing hydrolysis rates compared to smaller esters (e.g., acetates). This feature is critical for prolonging half-life in biological systems .
- The 9-fluoro derivative’s ketone group at position 5 may increase polarity, improving aqueous solubility relative to the triflate-bearing compounds .
Functional Applications :
- Fluorinated analogs (e.g., 9-fluoro) are common in drug discovery due to fluorine’s ability to modulate pharmacokinetics .
- Chlorinated and triflate-containing variants (e.g., 7-chloro) are more likely intermediates in pesticide synthesis, as seen in furyloxyfen () .
Research Findings and Industrial Relevance
- Synthetic Utility : The triflate group’s reactivity positions the compound as a versatile intermediate for synthesizing complex molecules, though its discontinued status () may limit commercial availability .
- Analog Development : Modifications like fluorination or methylation () highlight trends in optimizing benzoxepin scaffolds for specific applications, such as enhanced metabolic stability or target binding .
Biological Activity
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (CAS No. 2226905-26-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H16F4O6S
- Molecular Weight : 412.35 g/mol
- Purity : NLT 98%
- Storage Conditions : Stable at room temperature for up to 2 years
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that this compound may exert its effects through the following mechanisms:
- Inhibition of Kinase Activity : Similar to other compounds containing sulfonyl groups, it may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : The compound has shown potential in inducing apoptosis in cancer cell lines, possibly by activating the intrinsic apoptotic pathway.
- Antiviral Activity : Compounds with trifluoromethyl groups have been associated with antiviral properties, particularly against influenza viruses .
Structure-Activity Relationship (SAR)
The trifluoromethyl group and sulfonyl moiety are critical for enhancing the biological activity of the compound. The presence of these functional groups appears to increase lipophilicity and improve binding affinity to target proteins, which is essential for its efficacy.
| Functional Group | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against viruses |
| Sulfonyl | Enhances kinase inhibition |
| Pivalate | Improves metabolic stability |
Anticancer Activity
Research has shown that derivatives of benzo[b]oxepin compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity without affecting normal cells .
Antiviral Activity
A study on trifluoromethylated compounds indicated promising results in inhibiting influenza viruses. The compound showed low micromolar inhibitory concentrations against strains A and B without notable cytotoxic effects on host cells . This suggests its potential as a therapeutic agent in viral infections.
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Antiviral Efficacy
Q & A
Q. Conflicting NMR assignments for diastereotopic protons in the oxepin ring: Resolution strategies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
